Hydroxycitronellal (CAS 107-75-5) is a synthetic, medium-chain aliphatic aldehyde characterized by a terminal hydroxyl group, widely procured in the fragrance and personal care industries for its distinct muguet (lily of the valley) olfactory profile[1]. As a bifunctional molecule, it possesses both the reactivity of an aldehyde and the hydrogen-bonding capability of an alcohol, resulting in a measured vapor pressure of ~0.003 mmHg and multi-day substantivity compared to its non-hydroxylated precursors [2]. From a procurement perspective, it serves as a structural heart-note fixative, a direct precursor for high-molecular-weight Schiff bases, and a regulated but viable structural substitute for banned floral aldehydes in legacy consumer formulations.
Generic substitution of hydroxycitronellal with other floral aldehydes or its direct precursor, citronellal, routinely results in formulation failure due to drastic differences in evaporation kinetics and chemical stability . Replacing it with citronellal shifts the compound from a multi-day base fixative to a highly volatile top note, altering the intended slow-release profile [1]. Furthermore, attempting to use free hydroxycitronellal as a universal muguet substitute across all product formats fails in high-pH environments; the free aldehyde rapidly degrades via aldol condensation in alkaline soaps, strictly necessitating the procurement of its protected acetal derivatives for such applications .
Due to the strict EU prohibition of closely related muguet aldehydes like Lilial and Lyral (classified as CMR substances), hydroxycitronellal serves as a compliant procurement substitute for legacy scent reconstruction [2]. While it is a known skin sensitizer, it remains legally viable under strict dosage limits, permitted up to 2.1% in fine fragrances under IFRA Category 4 and 1.0% in EU cosmetics [1]. This quantitative regulatory threshold makes it one of the few remaining legally permitted structural analogs for lily of the valley profiles.
| Evidence Dimension | Maximum Permitted Concentration (EU Cosmetics) |
| Target Compound Data | 1.0% (Hydroxycitronellal) |
| Comparator Or Baseline | 0% (Lilial/Lyral - Banned) |
| Quantified Difference | Absolute regulatory viability vs. total prohibition |
| Conditions | EU Cosmetics Regulation (EC 1223/2009) and IFRA Amendment 51 |
Procuring hydroxycitronellal allows formulators to legally reconstruct banned muguet accords in consumer goods without violating EU CMR restrictions.
The addition of the hydroxyl group at the C7 position of citronellal alters its physical properties, converting a highly volatile top note into a substantive heart note [1]. Hydroxycitronellal exhibits a vapor pressure of approximately 0.003 mmHg at 25°C, compared to ~0.215 mmHg for its precursor citronellal [1]. This roughly 71-fold reduction in volatility extends its substantivity on a smelling strip to over 8 days, functioning as a fixative rather than a transient citrus note.
| Evidence Dimension | Vapor Pressure at 25°C |
| Target Compound Data | ~0.003 mmHg |
| Comparator Or Baseline | ~0.215 mmHg (Citronellal) |
| Quantified Difference | ~71x lower vapor pressure |
| Conditions | Standard ambient temperature (25°C) |
Buyers must select hydroxycitronellal over citronellal when formulating base and heart notes that require multi-day substantivity and slow evaporation.
Hydroxycitronellal undergoes condensation with primary amines, specifically methyl anthranilate, to form the Schiff base Aurantiol (Schiff 001) [1]. This reaction yields a high-molecular-weight (305.4 g/mol), low-volatility compound that releases the parent aldehyde slowly via hydrolysis over time [1]. Non-aldehydic floralizers cannot form these imine bonds, making hydroxycitronellal a necessary precursor for creating slow-releasing orange blossom and oriental accords.
| Evidence Dimension | Schiff Base Reactivity |
| Target Compound Data | Forms Aurantiol (Schiff 001) with methyl anthranilate |
| Comparator Or Baseline | Non-aldehydic floral alcohols (e.g., Citronellol) |
| Quantified Difference | Enables reversible imine bond formation vs. no reaction |
| Conditions | Condensation with primary amines in fragrance matrices |
Procuring the free aldehyde is mandatory for manufacturers intending to synthesize Schiff bases like Aurantiol for slow-release fragrance applications.
While hydroxycitronellal is functional in neutral or slightly acidic media, it is chemically unstable in highly alkaline environments (pH > 9), such as bar soaps, where it undergoes aldol condensation and degradation . For these specific procurement scenarios, buyers must substitute the free aldehyde with Hydroxycitronellal Dimethyl Acetal . The acetal protects the reactive carbonyl group, maintaining the muguet olfactory profile while providing long-term stability in high-pH detergent and soap bases.
| Evidence Dimension | Stability in High-pH Media (Soaps) |
| Target Compound Data | Unstable (degrades via aldol condensation) |
| Comparator Or Baseline | Stable (Hydroxycitronellal Dimethyl Acetal) |
| Quantified Difference | Rapid degradation vs. long-term formulation stability |
| Conditions | Alkaline soap bases (pH > 9) |
Prevents costly formulation failures by guiding buyers to procure the acetal derivative instead of the free aldehyde for heavy-duty soap and detergent manufacturing.
Following the EU ban on Lilial and Lyral, hydroxycitronellal acts as a drop-in replacement for reconstructing lily of the valley heart notes in fine fragrances and lotions, provided formulators strictly adhere to the 1.0% to 2.1% IFRA/EU limits[1].
Procured as an active precursor, hydroxycitronellal is reacted with methyl anthranilate to manufacture Aurantiol (Schiff 001), a heavy, slow-releasing fixative required for long-lasting orange blossom and oriental perfume profiles [2].
For industrial soap manufacturing where the free aldehyde would degrade, hydroxycitronellal is first converted into Hydroxycitronellal Dimethyl Acetal, allowing the characteristic floral notes to survive the alkaline saponification process without discoloration or scent loss .
Irritant